molecular formula C11H22O3 B126752 3-Hydroxyundecanoic acid CAS No. 40165-88-6

3-Hydroxyundecanoic acid

Cat. No.: B126752
CAS No.: 40165-88-6
M. Wt: 202.29 g/mol
InChI Key: FARPMBPKLYEDIL-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

3-Hydroxyundecanoic acid is a medium-chain hydroxy acid . It is a very hydrophobic molecule, practically insoluble in water, and relatively neutral It is used in various applications such as target validation, assay development, hts/hcs, mechanism studies, biomarker expression, and development .

Mode of Action

One study mentions the selective deoxygenation of bio-derivable this compound to either linear alkanes or secondary alcohols in aqueous phase and h2-atmosphere over supported metal catalysts . This suggests that this compound may interact with its targets through a process of deoxygenation.

Biochemical Pathways

It is known that this compound is a member of a large family of renewable and biodegradable bio-polyesters known as polyhydroxyalkanoates (phas) . These are built by ®-3-hydroxy fatty acid monomers varying from 3 to 5 carbon atoms (short-chain-length PHAs, scl-PHA) and from 6 to 14 carbons (medium-chain-length PHAs, mcl-PHA) .

Pharmacokinetics

It is known that this compound is a very hydrophobic molecule, practically insoluble in water, and relatively neutral . This suggests that the compound’s bioavailability may be influenced by these properties.

Result of Action

One study mentions the selective deoxygenation of bio-derivable this compound to either linear alkanes or secondary alcohols . This suggests that the compound’s action results in the production of these substances.

Action Environment

It is known that this compound is a very hydrophobic molecule, practically insoluble in water, and relatively neutral . This suggests that the compound’s action, efficacy, and stability may be influenced by these properties.

Biochemical Analysis

Biochemical Properties

3-Hydroxyundecanoic acid is a hydroxy fatty acid . It is used as a standard in analysis and biological systems . The concentrations of 3-hydroxy fatty acids in the supernatant follow bacterial growth .

Cellular Effects

Racemic mixtures of saturated 3-hydroxy fatty acids, including this compound, have shown antifungal activity against different molds and yeasts . This suggests that this compound may have a role in cellular defense mechanisms against fungal pathogens.

Temporal Effects in Laboratory Settings

The concentrations of this compound and other 3-hydroxy fatty acids in the supernatant follow bacterial growth . This suggests that the production and release of these compounds may be a dynamic process that changes over time. More detailed studies are needed to understand the temporal effects of this compound in laboratory settings.

Metabolic Pathways

The specific metabolic pathways involving this compound are not well-defined. It is known to be a hydroxy fatty acid

Preparation Methods

3-Hydroxyundecanoic acid can be synthesized through various methods. One efficient synthetic route involves the reaction of 3-hydroxyundecanal with acetic acid . Another method includes the chemo-enzymatic synthesis from ricinoleic acid, which involves the reduction of the ester bond and subsequent hydrolysis . Industrial production methods often utilize these synthetic routes due to their efficiency and yield.

Chemical Reactions Analysis

3-Hydroxyundecanoic acid undergoes several types of chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride, resulting in the formation of alcohols.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles, which can replace the hydroxyl group with other functional groups.

    Esterification: This reaction involves the formation of esters by reacting this compound with alcohols in the presence of acid catalysts.

Comparison with Similar Compounds

3-Hydroxyundecanoic acid can be compared with other hydroxy fatty acids such as:

This compound stands out due to its unique position of the hydroxyl group and its applications in various fields, making it a versatile and valuable compound in scientific research and industry.

Properties

IUPAC Name

3-hydroxyundecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22O3/c1-2-3-4-5-6-7-8-10(12)9-11(13)14/h10,12H,2-9H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FARPMBPKLYEDIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC(CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of 3-Hydroxyundecanoic acid in bacterial lipopolysaccharides (LPS)?

A: this compound is a constituent of lipid A, the hydrophobic anchor of LPS, in several bacterial species. For instance, it's found in the LPS of Pseudomonas pertucinogena [], Pectinatus cerevisiiphilus, and P. frisingensis []. Its presence, alongside other 3-hydroxy acids, contributes to the structural integrity and biological activity of LPS, a potent immunostimulatory molecule.

Q2: How does the presence of this compound in bacterial LPS impact their classification?

A: The fatty acid composition of LPS, including the presence of this compound, can be a valuable chemotaxonomic marker. In the case of Pseudomonas pertucinogena, the identification of this compound and other 3-hydroxy acids in its bound lipids supported its distinction as a separate species within the genus Pseudomonas [].

Q3: Can this compound be found in marine organisms other than bacteria?

A: Yes, this compound has been isolated from a marine-derived fungus associated with the mangrove plant Scyphiphora hydrophyllacea []. This finding highlights the diverse origins of this compound and its potential significance in various marine ecosystems.

Q4: What are the potential applications of this compound derived from natural sources?

A: Research suggests that this compound, particularly when part of larger molecules like the fatty acid glycoside found in the Scyphiphora hydrophyllacea-associated fungus, exhibits modest inhibitory activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA) []. This discovery points towards potential applications in developing new antimicrobial agents.

Q5: How is this compound extracted and purified from bacterial sources?

A: While specific extraction methods for this compound are not detailed in the provided research, LPS extraction protocols, like the phenol-chloroform-petroleum ether method used for Pectinatus species [], can be employed. Further purification steps, such as chromatographic techniques, would be required to isolate this compound from the complex LPS mixture.

Q6: Are there structural isomers of this compound present in biological systems?

A: Yes, research indicates the presence of iso-(R)-3-hydroxyundecanoic acid as a structural isomer in the lipid A of Endozoicomonas sp. HEX311, a marine sponge symbiont []. This finding underscores the structural diversity of fatty acids in biological systems and their potential influence on biological activity.

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